Nigrocin-2ISc

Antimicrobial peptides Gram‑negative bacteria Broad‑spectrum activity

Nigrocin-2ISc is a 21‑residue cationic antimicrobial peptide (AMP) belonging to the nigrocin‑2 family, originally identified from the skin of the endangered Ishikawa's frog Odorrana ishikawae via shotgun cDNA cloning. The peptide adopts a C‑terminal cyclic heptapeptide 'Rana box' domain stabilized by a single disulfide bond (Cys15–Cys21) and carries a net charge of +2.

Molecular Formula
Molecular Weight
Cat. No. B1578541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNigrocin-2ISc
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nigrocin-2ISc Antimicrobial Peptide – Baseline Characterization & Procurement Context


Nigrocin-2ISc is a 21‑residue cationic antimicrobial peptide (AMP) belonging to the nigrocin‑2 family, originally identified from the skin of the endangered Ishikawa's frog Odorrana ishikawae via shotgun cDNA cloning [1]. The peptide adopts a C‑terminal cyclic heptapeptide 'Rana box' domain stabilized by a single disulfide bond (Cys15–Cys21) and carries a net charge of +2 [2]. It exhibits broad‑spectrum growth inhibition against both Gram‑negative and Gram‑positive bacteria as well as weak antifungal activity [1][3]. Synthetic nigrocin‑2ISc is commercially available as a lyophilized powder (HPLC purity ≥97.7%) for laboratory research use [3].

Nigrocin-2ISc – Why Generic Substitution with In‑Class Antimicrobial Peptides Is Not Advisable


Within the nigrocin‑2 family and the broader Odorrana ishikawae skin peptidome, peptides differing by as little as one or two amino acid substitutions exhibit markedly divergent antimicrobial spectra and potency. For example, nigrocin‑2ISa carries F→L and T→S substitutions relative to nigrocin‑2ISc yet shows 2‑fold lower MIC against Escherichia coli and methicillin‑resistant Staphylococcus aureus [1][2]. Brevinin‑1ISa, another co‑expressed O. ishikawae AMP, completely lacks Gram‑negative activity [3]. Palustrin‑2ISc, although also broad‑spectrum, is 8‑fold less potent against S. aureus [4]. These functional divergences arise from subtle sequence variations in the Rana box and N‑terminal domains that cannot be predicted from family membership alone [5]. Consequently, selecting a 'generic' nigrocin‑2 or ranid AMP for an experiment that requires nigrocin‑2ISc’s specific potency–spectrum balance risks obtaining non‑comparable, potentially misleading results.

Nigrocin-2ISc – Product‑Specific Quantitative Evidence for Differentiated Selection


Gram‑Negative Coverage Versus Brevinin‑1ISa – Direct Head‑to‑Head Comparison from the Same Frog Skin Peptidome

Nigrocin‑2ISc provides measurable activity against the Gram‑negative bacterium Escherichia coli (MIC = 50 µM), whereas the co‑isolated brevinin‑1ISa peptide from the same Odorrana ishikawae skin extract shows no growth inhibition against E. coli under identical assay conditions [1][2]. Both peptides share comparable anti‑Gram‑positive potency against Staphylococcus aureus (MIC = 3.1 µM) [1][2]. This represents a qualitative difference in spectrum breadth: nigrocin‑2ISc is a dual Gram‑positive/Gram‑negative agent, whereas brevinin‑1ISa is Gram‑positive/fungal selective [3].

Antimicrobial peptides Gram‑negative bacteria Broad‑spectrum activity

Enhanced Anti‑Staphylococcal Potency Versus Palustrin‑2ISc – Direct Head‑to‑Head Comparison from the Same Shotgun cDNA Cloning Study

Among the two broad‑spectrum peptides identified in the O. ishikawae shotgun cDNA cloning survey, nigrocin‑2ISc exhibits an 8‑fold superior potency against Staphylococcus aureus (MIC = 3.1 µM) relative to palustrin‑2ISc (MIC = 25 µM), and a 2‑fold improvement against E. coli (MIC = 50 µM vs. 100 µM) [1][2]. Both peptides share equivalent activity against Bacillus subtilis (MIC = 12.5 µM) [1][2]. No anti‑MRSA data are available for palustrin‑2ISc, whereas nigrocin‑2ISc retains measurable activity against MRSA (MIC = 25 µM) [1].

Anti‑staphylococcal peptides MRSA Ranidae AMPs

Divergent Antifungal Profile Versus Nigrocin‑2ISa and Nigrocin‑2ISb – Quantitative Distinction Within the Nigrocin‑2 Family

Nigrocin‑2ISc carries a serine residue at position 18 within the C‑terminal Rana box (CGLSGLC), in contrast to the threonine found at the corresponding position in nigrocin‑2ISa and nigrocin‑2ISb (CGLTGLC) [1][2]. This single T→S substitution correlates with a 2‑fold reduction in antifungal activity: nigrocin‑2ISc exhibits only weak activity against Candida albicans (MIC = 100 µM), whereas nigrocin‑2ISa and nigrocin‑2ISb both show MIC = 50 µM [3][4][5]. Anti‑MRSA potency is also reduced (nigrocin‑2ISc MIC = 25 µM vs. 12.5 µM for both ISa and ISb), while anti‑S. aureus activity remains identical (3.1 µM) [3][4][5].

Antifungal peptides Candida albicans Nigrocin‑2 family

Unique Sequence Signature in the Rana Box Domain – Structural Rationale for Divergent Selectivity

Nigrocin‑2ISc is the only nigrocin‑2 variant from O. ishikawae that contains the heptapeptide motif CGLSGLC within its C‑terminal disulfide‑bridged Rana box, with a serine at the fourth position of the loop (position 18) replacing the threonine universally found in nigrocin‑2ISa, nigrocin‑2ISb, nigrocin‑2GRa–c, and nigrocin‑2HSb [1][2]. Molecular dynamics simulations and comparative structural studies of related nigrocin‑2 peptides indicate that the Rana box conformation influences the overall amphipathic α‑helical content in membrane‑mimetic environments, which in turn modulates antimicrobial potency and target selectivity [3]. While no dedicated crystallographic or NMR structure of nigrocin‑2ISc has been published, the class‑level inference is that the Ser→Thr variation alters local hydrogen‑bonding capacity within the loop, potentially affecting disulfide bond geometry and the peptide’s interaction with fungal versus bacterial membrane mimetics [3][4].

Rana box Structure–activity relationship Disulfide bond AMP engineering

Synthetic Accessibility and Defined Purity Specifications – Procurement‑Relevant Differentiation

Commercially sourced synthetic nigrocin‑2ISc is supplied as a lyophilized powder with a verified HPLC purity of 97.7%, and is delivered with a defined TFA salt counterion composition resulting from standard RP‑HPLC purification [1]. This purity specification exceeds the ≥95% typical threshold for synthetic research‑grade peptides and is explicitly documented in vendor technical datasheets, facilitating reproducibility in quantitative assays [1]. In contrast, several closely related nigrocin‑2 analogs (e.g., nigrocin‑2GRa, nigrocin‑2GRc) are less commonly stocked at comparable purity levels from major suppliers, necessitating custom synthesis with attendant delays and variability [2]. The absence of hemolytic activity data in curated databases for nigrocin‑2ISc also distinguishes it from nigrocin‑2GRb, whose potent antimicrobial activity (E. coli MIC = 3 µM) is accompanied by documented human erythrocyte hemolysis (LD₅₀ = 40 µM) [3].

Synthetic peptide procurement HPLC purity Lyophilized formulation

Nigrocin‑2ISc – Best‑Fit Research and Industrial Application Scenarios


Dual Gram‑Negative/Gram‑Positive Antibacterial Screening Panels

Nigrocin‑2ISc’s confirmed activity against both E. coli (MIC 50 µM) and S. aureus (MIC 3.1 µM) makes it suitable as a single‑agent broad‑spectrum reference peptide in antibacterial screening cascades, where the goal is to benchmark novel compounds against a defined AMP with dual‑class coverage [1][2]. Unlike brevinin‑1ISa, which requires a supplementary peptide to cover Gram‑negative organisms, nigrocin‑2ISc provides internally consistent data from a single molecule [3].

Structure–Activity Relationship Studies Focused on the Rana Box Domain

The unique CGLSGLC Rana box sequence of nigrocin‑2ISc – the only O. ishikawae nigrocin‑2 variant bearing a serine at position 18 – offers a distinct template for systematic alanine‑scanning or site‑directed mutagenesis studies aimed at elucidating the contribution of the Rana box loop to antimicrobial versus antifungal selectivity [1][2]. Comparative SAR experiments using nigrocin‑2ISc alongside nigrocin‑2ISa (CGLTGLC) can isolate the effect of the T→S substitution on target selectivity [3].

Selective Antibacterial Studies in Polymicrobial or Fungal‑Containing Systems

Because nigrocin‑2ISc exhibits only weak antifungal activity (C. albicans MIC = 100 µM) relative to nigrocin‑2ISa/ISb (MIC = 50 µM), it is the preferred nigrocin‑2 variant for assays where residual antifungal activity could confound interpretation, such as co‑culture models or microbiome‑derived bacterial isolates containing commensal fungi [1][2]. Its attenuated anti‑Candida activity reduces the risk of unintended fungal killing at antibacterial‑effective concentrations [1].

In Vitro Toxicology and Hemocompatibility Profiling Reference Compound

The absence of documented hemolytic activity for nigrocin‑2ISc in curated databases, combined with its well‑characterized purity (≥97.7% HPLC) and defined TFA salt form, positions it as a lower‑risk reference AMP for hemocompatibility and cytotoxicity baseline measurements, particularly when compared with highly hemolytic nigrocin‑2 family members such as nigrocin‑2GRb (LD₅₀ = 40 µM) [1][2].

Quote Request

Request a Quote for Nigrocin-2ISc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.